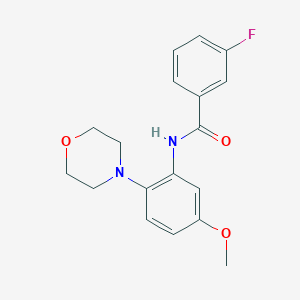![molecular formula C23H29N3O3 B243915 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B243915.png)
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The purpose of
作用機序
The mechanism of action of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to bind to and block the activity of certain dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and reward. By modulating these systems, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide may have therapeutic effects in the treatment of mental health disorders and drug addiction.
Biochemical and Physiological Effects
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models, it has been found to reduce anxiety-like behavior, increase social interaction, and decrease drug-seeking behavior. It has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. These effects suggest that N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide may have therapeutic potential in the treatment of mental health disorders and drug addiction.
実験室実験の利点と制限
One of the main advantages of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide for lab experiments is its high potency and selectivity for certain dopamine and serotonin receptors. This allows researchers to study the effects of these systems in a more targeted and specific way. However, one limitation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, the high potency of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide may make it difficult to achieve optimal dosing in animal models, which may limit its usefulness in certain studies.
将来の方向性
There are several future directions for research on N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more selective and potent derivatives of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, which may have improved therapeutic potential. Another area of interest is the study of the long-term effects of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide on behavior and neurotransmitter systems, which may provide insights into its potential for clinical use. Additionally, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide may be useful in the development of novel therapeutic strategies for drug addiction, particularly in combination with other pharmacological agents. Overall, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is a promising compound with a range of potential applications in scientific research.
合成法
The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the reaction of 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid with 4-chloroaniline, followed by the reaction of the resulting intermediate with 2-phenoxyacetyl chloride. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit antipsychotic and anxiolytic properties, making it a promising candidate for the treatment of mental health disorders. In pharmacology, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In neuroscience, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been used to study the mechanisms underlying drug addiction and to develop novel therapeutic strategies for drug abuse.
特性
分子式 |
C23H29N3O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H29N3O3/c1-18(2)16-23(28)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-22(27)17-29-21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3,(H,24,27) |
InChIキー |
OPYCJRNKXZBWCA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
正規SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243856.png)